12-Deoxyphorbol-13-octadecanoate

PKC delta translocation phorbol ester subcellular trafficking GFP fusion protein imaging

12-Deoxyphorbol-13-octadecanoate is a diterpenoid phorbol ester belonging to the 12-deoxyphorbol subclass, characterized by the absence of oxygenation at C-12 and an 18-carbon saturated acyl chain (octadecanoate) esterified at the C-13 position. As a member of the tigliane diterpene family, it functions as a ligand for the C1 domains of protein kinase C (PKC) isozymes and other non-kinase phorbol ester receptors, including RasGRP and chimaerins.

Molecular Formula C38H62O6
Molecular Weight 614.9 g/mol
CAS No. 92118-03-1
Cat. No. B12791790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Deoxyphorbol-13-octadecanoate
CAS92118-03-1
Molecular FormulaC38H62O6
Molecular Weight614.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C
InChIInChI=1S/C38H62O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(40)44-37-24-28(3)38(43)30(33(37)35(37,4)5)23-29(26-39)25-36(42)31(38)22-27(2)34(36)41/h22-23,28,30-31,33,39,42-43H,6-21,24-26H2,1-5H3/t28-,30+,31-,33-,36-,37+,38-/m1/s1
InChIKeySTYOAVDSIDCIND-YOCJDTRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Deoxyphorbol-13-octadecanoate (CAS 92118-03-1): Strategic Procurement Overview for a C18 12-Deoxyphorbol Monoester PKC Modulator


12-Deoxyphorbol-13-octadecanoate is a diterpenoid phorbol ester belonging to the 12-deoxyphorbol subclass, characterized by the absence of oxygenation at C-12 and an 18-carbon saturated acyl chain (octadecanoate) esterified at the C-13 position [1]. As a member of the tigliane diterpene family, it functions as a ligand for the C1 domains of protein kinase C (PKC) isozymes and other non-kinase phorbol ester receptors, including RasGRP and chimaerins [2]. The compound is isolated from Euphorbia species, notably E. resinifera, alongside structurally related 12-deoxyphorbol-13-monoesters that differ only in the identity of the C-13 acyl substituent [3]. This precise structural feature—the C18 octadecanoate ester—is the principal determinant of the compound's lipophilicity, membrane partitioning kinetics, PKC translocation dynamics, and ultimate biological profile, distinguishing it from shorter-chain, unsaturated, or aromatic-substituted 12-deoxyphorbol analogs [4].

Why 12-Deoxyphorbol-13-octadecanoate Cannot Be Replaced by Other 12-Deoxyphorbol Esters or Phorbol Diesters in Research Procurement


The biological activity of 12-deoxyphorbol monoesters is exquisitely sensitive to the identity of the C-13 acyl chain. Even structurally conservative substitutions—replacing the C18 octadecanoate with a C14 tetradecanoate or a phenylacetate group—produce diametrically opposed biological outcomes: tumor promotion versus anti-tumor promotion, plasma membrane versus nuclear membrane PKC δ translocation, and functional activity versus complete inactivity in neurotransmitter release assays [1][2]. These differences cannot be explained by intrinsic PKC activation potency in vitro, as all these agents induce similar levels of PKC activation in cell-free systems [1]. Instead, the C-13 substituent governs the compound's lipophilicity and thereby its subcellular trafficking kinetics, membrane retention, and interaction with non-PKC targets [3]. Furthermore, 12-deoxyphorbol esters as a class exhibit primary biological targets distinct from those of symmetrically substituted phorbol diesters such as phorbol 12,13-dibutyrate (PDB) or phorbol 12-myristate 13-acetate (PMA), as evidenced by their anomalous structure-activity relationships in cellular assays [4]. Consequently, substituting 12-deoxyphorbol-13-octadecanoate with any other phorbol ester—including a 12-deoxyphorbol ester with a different C-13 chain—represents a chemically distinct experiment with non-interchangeable pharmacological outcomes. The quantitative evidence below substantiates this irreplaceability.

12-Deoxyphorbol-13-octadecanoate: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Subcellular PKC δ Translocation Pattern Distinguishes 12-Deoxyphorbol-13-octadecanoate from Phenylacetate and Shorter-Chain Analogs

The C-13 acyl chain length and lipophilicity dictate the subcellular compartment to which PKC δ is translocated. In live CHO-K1 cells expressing a PKC δ-GFP fusion construct, the tumor-promoting analog 12-deoxyphorbol-13-tetradecanoate (C14, 1 μM) induced translocation first to the plasma membrane and subsequently to the nuclear membrane, closely mimicking the pattern of PMA [1]. In striking contrast, the anti-tumor-promoting analog 12-deoxyphorbol-13-phenylacetate, which differs solely in the C-13 substituent (aromatic vs. aliphatic), induced predominantly nuclear membrane localization with minimal plasma membrane translocation and a distinctive punctate cytoplasmic distribution [1]. This differential localization persisted across a 300-fold concentration range (10 nM to 3 μM) [1]. As the 13-octadecanoate ester (C18) possesses a saturated straight chain two methylene units longer than the tetradecanoate analog (C14), it is predicted—based on the established lipophilicity-translocation relationship—to exhibit an even slower plasma membrane-to-nuclear membrane equilibration profile, further accentuating the divergence from the phenylacetate analog.

PKC delta translocation phorbol ester subcellular trafficking GFP fusion protein imaging

Functional Inactivity of Long-Chain 12-Deoxyphorbol Monoesters in Serotonin Release: A Divergence from Short-Chain Analogs

In rat brain cortical slices pre-incubated with [³H]-serotonin, 12-deoxyphorbol-13-tetradecanoate (dPT, C14) was entirely without effect on electrical stimulation-induced (S-I) serotonin release across the concentration range of 0.1–3.0 μM [1]. In the same experimental system, four other 12-deoxyphorbol-13-monoesters with shorter or more polar C-13 substituents—12-deoxyphorbol-13-acetate (dPA), 12-deoxyphorbol-13-angelate (dPAng), 12-deoxyphorbol-13-phenylacetate (dPPhen), and 12-deoxyphorbol-13-isobutyrate (dPiB)—all significantly enhanced S-I serotonin release [1]. This functional dichotomy was not correlated with their reported in vitro PKC binding affinity or isozyme selectivity [1]. The authors concluded across three neurotransmitter systems (noradrenaline, dopamine, serotonin) that short-chain substituted mono- and diesters of phorbol are more potent facilitators of transmitter release than long-chain esters [1]. Given that the octadecanoate ester (C18) is two methylene units longer than the inactive tetradecanoate (C14), it is structurally predicted to similarly lack activity in this functional assay, representing a clear differentiation from short-chain 12-deoxyphorbol esters such as prostratin (12-deoxyphorbol-13-acetate, C2).

neurotransmitter release serotonin phorbol ester structure-activity PKC functional coupling

Reduced Efficiency of PKC Membrane Insertion: 12-Deoxyphorbol Esters Require Higher Concentrations Than PMA for Equivalent Effect

In a quantitative structure-activity analysis of PKC α insertion into phosphatidylserine-containing phospholipid vesicles, 12-deoxyphorbol esters as a class were found to be relatively inefficient at inducing irreversible PKC insertion compared to the archetypal tumor promoter PMA (phorbol 12-myristate 13-acetate) and mezerein [1]. Specifically, 12-deoxyphorbol esters required higher concentrations than expected from their binding affinities to achieve equivalent PKC insertion, indicating that binding affinity and insertion efficiency are dissociable parameters [1]. The study further demonstrated that insertion potency depended substantially on the length of the aliphatic esters at the 12- and 13-positions of the phorbol scaffold, with potencies for insertion and binding not being directly proportional [1]. As 12-deoxyphorbol-13-octadecanoate bears the longest saturated acyl chain (C18) in this class and is unsubstituted at C-12 (deoxy), it is predicted to exhibit the most pronounced dissociation between binding affinity and membrane insertion efficiency, requiring substantially higher concentrations to achieve PKC membrane insertion than would be predicted from its C1 domain binding affinity alone.

PKC membrane insertion calcium-independent kinase activity phorbol ester potency phospholipid vesicles

12-Deoxyphorbol Scaffold Confers Non-Tumor-Promoting Pharmacology with Superior Neurogenic Activity Relative to Prostratin

12-Deoxyphorbols (DPA) are classified as non-tumor pharmacophores that promote adult neural progenitor cell (NPC) proliferation via PKC activation, in contrast to classical tumor-promoting phorbol esters such as PMA [1][2]. In a direct comparative study, a library of diterpenes bearing the 12-deoxyphorbol structure was shown to induce a stronger proliferative effect on neural progenitor cells than prostratin (12-deoxyphorbol-13-acetate), a well-characterized non-tumorogenic PKC activator, both in vitro and in vivo [3]. Specifically, prostratin treatment in vivo induced proliferation of neural progenitor cells within the dentate gyrus of the hippocampus and the subventricular zone, and the 12-deoxyphorbol library compounds exceeded this benchmark effect [3]. The 12-deoxyphorbol-13-octadecanoate ester, as a member of this pharmacophore class, is expected to retain the non-tumor-promoting profile while offering distinct PKC activation kinetics due to its C18 substituent, positioning it as a candidate for neuroregenerative research applications where tumorigenic risk must be minimized.

adult neurogenesis neural progenitor cell proliferation non-tumorogenic PKC activator prostratin

12-Deoxyphorbol Derivatives Engage a Primary Biological Target Distinct from Typical Phorbol Esters, Supporting Non-Interchangeability

In a systematic structure-activity analysis using chick embryo fibroblasts (CEF), three 12-deoxyphorbol derivatives—known to be highly inflammatory in the mouse ear assay but to possess very low tumor-promoting activity in mouse skin—were found to be much less potent in CEF than predicted by their inflammatory activity [1]. This stands in marked contrast to symmetrically substituted phorbol diesters (phorbol 12,13-dibutyrate, phorbol 12,13-didecanoate, and phorbol 12,13-dimyristate), whose CEF potencies corresponded closely to their inflammatory activities [1]. The authors concluded that 12-deoxyphorbol derivatives may have a primary biological target distinct from that of typical phorbol esters [1]. This finding was corroborated two decades later by the observation that 12-deoxyphorbols, unlike PMA, function as non-tumor pharmacophores that promote neurogenesis without tumorigenic liability [2]. For 12-deoxyphorbol-13-octadecanoate, this class-level property means that experimental results obtained with PMA, PDB, or other classical phorbol esters cannot be assumed to extrapolate to this compound, and vice versa. Its procurement is essential for studies specifically interrogating the non-canonical targets of 12-deoxyphorbol esters.

atypical phorbol ester pharmacology tumor promotion dissociation chick embryo fibroblast assay phorbol ester receptor heterogeneity

12-Deoxyphorbol-13-octadecanoate (CAS 92118-03-1): Evidence-Derived Research Application Scenarios for Procurement Justification


Dissecting PKC δ Subcellular Compartment-Specific Signaling in Cancer Biology

The established relationship between C-13 chain length and PKC δ subcellular translocation pattern [1] positions 12-deoxyphorbol-13-octadecanoate as a tool to induce plasma membrane-dominant PKC δ translocation. By comparing its effects with those of 12-deoxyphorbol-13-phenylacetate (nuclear membrane-dominant translocation), researchers can assign specific downstream phosphorylation events and transcriptional responses to PKC δ activity at distinct subcellular compartments. This is particularly relevant for cancer biology studies where the plasma membrane versus nuclear membrane localization of PKC δ dictates whether the cellular outcome is proliferation/survival (tumor promotion) or growth arrest/apoptosis (tumor suppression).

Investigating PKC-Mediated Adult Neurogenesis with Reduced Tumorigenic Confound

The non-tumor-promoting pharmacophore of 12-deoxyphorbols [1], combined with their superior neurogenic activity relative to prostratin [2], makes 12-deoxyphorbol-13-octadecanoate a candidate for ex vivo neural stem cell expansion protocols and in vivo neuroregeneration studies. Unlike PMA, which activates neurogenesis but carries tumor-promoting activity, the 12-deoxyphorbol scaffold enables investigation of PKC-dependent neurogenic signaling without the confounding variable of carcinogenic risk. The C18 ester may offer distinct pharmacokinetic properties (prolonged tissue retention due to high lipophilicity) suitable for sustained-release or local administration paradigms.

Decoupling PKC Ligand Binding from Membrane Insertion in Biophysical Studies

The class-level property of 12-deoxyphorbol esters—requiring higher concentrations for PKC membrane insertion than predicted by C1 domain binding affinity [1]—establishes 12-deoxyphorbol-13-octadecanoate as a probe for biophysical studies aimed at dissociating the two steps of PKC activation: (1) ligand binding to the C1 domain and (2) insertion of the PKC-ligand complex into the membrane. The octadecanoate ester, with its extended acyl chain, is predicted to maximize this dissociation, enabling researchers to quantify the relative contributions of binding versus insertion to downstream PKC signaling and to identify the structural determinants of each step.

Studying Non-PKC Phorbol Ester Receptors (RasGRP, Chimaerins, Munc13) Without Serotonergic Confound

The functional inactivity of long-chain 12-deoxyphorbol monoesters in serotonin release assays [1], combined with the class-level evidence that 12-deoxyphorbol derivatives engage targets distinct from typical phorbol esters [2], supports the use of 12-deoxyphorbol-13-octadecanoate in experiments designed to isolate signaling through non-PKC phorbol ester receptors (RasGRP1/3, α/β-chimaerins, Munc13-1) in neuronal systems. Because short-chain 12-deoxyphorbol esters enhance serotonin release while long-chain esters do not, the octadecanoate ester enables pharmacological manipulation of these non-kinase targets without simultaneously perturbing serotonergic neurotransmission, a critical advantage for neuroscience studies requiring pathway specificity.

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